Ethyl 5-methyl-1H-indazole-3-carboxylate
Overview
Description
Ethyl 5-methyl-1H-indazole-3-carboxylate is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals
Mechanism of Action
Target of Action
Ethyl 5-methyl-1H-indazole-3-carboxylate is a derivative of the heterocyclic compound indazole . Indazole derivatives have been found to exhibit a wide variety of biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects . .
Mode of Action
Some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μm, causing a block in the g0–g1 phase of the cell cycle
Biochemical Pathways
For example, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner . These molecules play key roles in inflammation and cancer progression, suggesting that this compound might exert its effects through these pathways.
Pharmacokinetics
It is known that the compound has a molecular weight of 20423 , which could influence its bioavailability and distribution within the body.
Result of Action
For example, some indazole derivatives have been found to inhibit cell growth and induce cell cycle arrest , suggesting that this compound might have similar effects.
Action Environment
It is known that the compound is a solid at room temperature , which could influence its stability and efficacy under different environmental conditions.
Biochemical Analysis
Biochemical Properties
Indazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Indazole derivatives, such as Ethyl 5-methyl-1H-indazole-3-carboxylate, have been shown to influence cell function . They can impact cell signaling pathways, gene expression, and cellular metabolism . The specific effects of this compound on these processes are currently being studied.
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It has been suggested that indazole-3-carboxamide type synthetic cannabinoids undergo carboxylesterase-mediated transesterification .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-methyl-1H-indazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone, followed by cyclization under acidic conditions . Another method includes the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methyl-1H-indazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like manganese dioxide.
Common Reagents and Conditions
Oxidation: Manganese dioxide in carbon tetrachloride.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
Ethyl 5-methyl-1H-indazole-3-carboxylate has several scientific research applications:
Comparison with Similar Compounds
Ethyl 5-methyl-1H-indazole-3-carboxylate can be compared with other indazole derivatives such as:
These compounds share similar structural features but differ in their substituents, leading to variations in their biological activities and applications. This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 5-methyl-1H-indazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)10-8-6-7(2)4-5-9(8)12-13-10/h4-6H,3H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFMPWOIOOOXBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1C=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00506971 | |
Record name | Ethyl 5-methyl-1H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00506971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1908-01-6 | |
Record name | Ethyl 5-methyl-1H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00506971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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